2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

Beschreibung

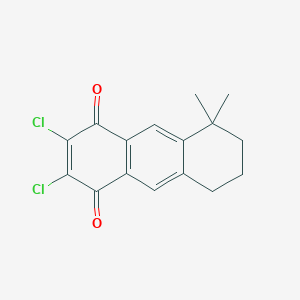

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is a halogenated anthraquinone derivative characterized by a bicyclic anthracene core substituted with two chlorine atoms at positions 2 and 3, two methyl groups at position 8, and a partially saturated dihydrofuran-like ring system (positions 6 and 7). This structural complexity confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Eigenschaften

CAS-Nummer |

915093-55-9 |

|---|---|

Molekularformel |

C16H14Cl2O2 |

Molekulargewicht |

309.2 g/mol |

IUPAC-Name |

2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H14Cl2O2/c1-16(2)5-3-4-8-6-9-10(7-11(8)16)15(20)13(18)12(17)14(9)19/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

AXWNCVPMVLGONY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC2=CC3=C(C=C21)C(=O)C(=C(C3=O)Cl)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dichlor-8,8-dimethyl-6,7-dihydro-5H-anthracen-1,4-dion beinhaltet typischerweise die Chlorierung von 8,8-Dimethyl-6,7-dihydro-5H-anthracen-1,4-dion. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an den Positionen 2 und 3 zu gewährleisten. Übliche Reagenzien, die in diesem Prozess verwendet werden, umfassen Chlorgas oder andere Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid. Die Reaktion wird in der Regel in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird auf einem moderaten Niveau gehalten, um eine Überchlorierung zu vermeiden.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 2,3-Dichlor-8,8-dimethyl-6,7-dihydro-5H-anthracen-1,4-dion durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und eine verbesserte Ausbeute. Die Verwendung von automatisierten Systemen für die Reagenzzugabe und Temperaturregelung sorgt für eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Anthracenkern, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können die Chinon-Einheit zurück in das entsprechende Hydrochinon umwandeln.

Substitution: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern häufig das Vorhandensein einer Base wie Natriumhydroxid oder Kaliumcarbonat und werden in polaren Lösungsmitteln wie Dimethylsulfoxid oder Ethanol durchgeführt.

Hauptprodukte

Oxidation: Bildung von 2,3-Dichlor-8,8-dimethyl-6,7-dihydro-5H-anthracen-1,4-chinon.

Reduktion: Bildung von 2,3-Dichlor-8,8-dimethyl-6,7-dihydro-5H-anthracen-1,4-hydrochinon.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,3-Dichlor-8,8-dimethyl-6,7-dihydro-5H-anthracen-1,4-dion hängt in erster Linie mit seiner Fähigkeit zusammen, mit biologischen Makromolekülen zu interagieren. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Nukleinsäuren eingehen, was zu Veränderungen ihrer Struktur und Funktion führt. Diese Interaktion kann zelluläre Prozesse stören und zytotoxische Wirkungen induzieren, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.

Wirkmechanismus

The mechanism of action of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related anthraquinone and dione derivatives documented in recent literature.

Structural and Functional Group Analysis

Key Observations :

- Electronic Effects: The chlorine atoms in the target compound enhance electron-withdrawing properties compared to hydrazine or dioxane substituents in analog 5-(2-(9,10-dioxo...) .

- Steric Hindrance: The 8,8-dimethyl group introduces steric bulk absent in simpler anthraquinones, which may reduce solubility in polar solvents but improve stability in hydrophobic environments.

- However, halogenated anthraquinones are often associated with antimicrobial properties.

Physicochemical Properties

Notes:

- The high melting point of 5-(2-(9,10-dioxo...) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH and ketone groups), which are less pronounced in the target compound due to its hydrophobic methyl and chloro substituents.

Biologische Aktivität

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione can be represented as follows:

This compound features two chlorine atoms and a diketone functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that anthraquinone derivatives possess significant anticancer properties. For instance:

- Mechanism of Action : Anthraquinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that compounds similar to 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione can lead to increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors .

- Case Study : A study on anthraquinone derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives were structurally modified to enhance their efficacy .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial effects:

- In Vitro Studies : Various anthraquinone compounds have shown effectiveness against pathogenic bacteria and fungi. For example, aloe-emodin (an anthraquinone) was found to inhibit bacterial growth in a dose-dependent manner .

Table 1: Summary of Biological Activities

| Activity | Mechanism | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | Induction of apoptosis | <10 µM | CLL cell lines |

| Antimicrobial | Inhibition of bacterial growth | Varies | Pathogenic bacteria |

| Cytotoxicity | Cell cycle arrest | 25 mM (CH27) | Human lung squamous carcinoma |

Research Findings

Recent studies have focused on the synthesis and evaluation of various anthraquinone derivatives for their biological activities:

- Synthesis Studies : Structural modifications through reactions such as Diels–Alder have been employed to improve the potency of these compounds against cancer cells .

- Biochemical Evaluation : The antiproliferative effects were assessed using MTT assays and colony formation experiments. These evaluations confirmed the ability of certain derivatives to significantly reduce cell viability in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.